molecular formula C23H23N3O4S B2759876 methyl 3-{[4-(cyclopentylcarbamoyl)phenyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 422283-72-5

methyl 3-{[4-(cyclopentylcarbamoyl)phenyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2759876
CAS No.: 422283-72-5
M. Wt: 437.51
InChI Key: NPUYUMGUQYPSBR-UHFFFAOYSA-N
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Description

Methyl 3-[[4-(cyclopentylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of functional groups such as the cyclopentylcarbamoyl and sulfanylidene moieties adds to its chemical versatility and potential biological activity.

Preparation Methods

The synthesis of methyl 3-{[4-(cyclopentylcarbamoyl)phenyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring system.

    Introduction of the Cyclopentylcarbamoyl Group: This can be achieved through a carbamoylation reaction, where a cyclopentylamine derivative reacts with an activated ester or acid chloride.

    Attachment of the Phenylmethyl Group: This step may involve a Friedel-Crafts alkylation or a similar reaction to introduce the phenylmethyl moiety.

    Incorporation of the Sulfanylidene Group: This can be done through a thiolation reaction, where a suitable thiol reagent is used to introduce the sulfanylidene functionality.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Methyl 3-[[4-(cyclopentylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the quinazoline core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It may have therapeutic potential as a drug candidate for the treatment of diseases, particularly those involving inflammation, cancer, or infectious agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-{[4-(cyclopentylcarbamoyl)phenyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The presence of the cyclopentylcarbamoyl and sulfanylidene groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Methyl 3-[[4-(cyclopentylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate can be compared with other quinazoline derivatives, such as:

    Gefitinib: A quinazoline-based drug used for the treatment of non-small cell lung cancer.

    Erlotinib: Another quinazoline derivative used as a tyrosine kinase inhibitor for cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.

The uniqueness of methyl 3-{[4-(cyclopentylcarbamoyl)phenyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate lies in its specific functional groups, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.

Properties

IUPAC Name

methyl 3-[[4-(cyclopentylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-30-22(29)16-10-11-18-19(12-16)25-23(31)26(21(18)28)13-14-6-8-15(9-7-14)20(27)24-17-4-2-3-5-17/h6-12,17H,2-5,13H2,1H3,(H,24,27)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUYUMGUQYPSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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